3-Dimethylaminomethyl-4-ethoxy-benzoic acid hydrochloride is a chemical compound with the molecular formula and a molecular weight of 259.73 g/mol. It is classified as a benzoic acid derivative and is primarily utilized in scientific research, particularly in proteomics. This compound features a dimethylaminomethyl group and an ethoxy substituent on the benzoic acid structure, which contributes to its unique chemical properties and potential applications in various fields.
3-Dimethylaminomethyl-4-ethoxy-benzoic acid hydrochloride can be sourced from chemical suppliers specializing in laboratory reagents. It falls under the category of synthetic organic chemicals, specifically within the classification of benzoic acids. The compound is often referenced in academic and industrial research settings due to its relevance in biochemical studies and potential therapeutic applications .
The synthesis of 3-Dimethylaminomethyl-4-ethoxy-benzoic acid hydrochloride typically involves several steps, including the alkylation of benzoic acid derivatives. The following general method outlines the synthesis process:
The reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity. Typically, solvents like ethanol or methanol are used for solubility, while controlling pH during the reaction helps facilitate the formation of the desired product .
The molecular structure of 3-Dimethylaminomethyl-4-ethoxy-benzoic acid hydrochloride consists of a benzoic acid core with two significant substituents:
The compound has a melting point that can vary based on purity but generally falls within a specific range that can be determined through differential scanning calorimetry (DSC) or thermal gravimetric analysis (TGA) .
3-Dimethylaminomethyl-4-ethoxy-benzoic acid hydrochloride can participate in various chemical reactions typical of carboxylic acids and amines:
The reactivity is influenced by the electronic effects of the substituents on the aromatic ring, which can enhance or diminish nucleophilic attack depending on reaction conditions .
The mechanism of action for 3-Dimethylaminomethyl-4-ethoxy-benzoic acid hydrochloride in biological systems may involve interaction with specific receptors or enzymes due to its structural characteristics:
Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry can confirm its identity and purity .
3-Dimethylaminomethyl-4-ethoxy-benzoic acid hydrochloride has several applications in scientific research:
The compound’s synthetic versatility stems from its dual-reactive sites: the nucleophilic dimethylamino group and the electrophilic carboxylic acid. Industrial-scale synthesis typically follows a sequential modification approach:
This synthetic route achieves exceptional regioselectivity critical for biological activity, with the aminomethyl group positioned ortho to the ethoxy substituent. The hydrochloride salt form significantly enhances aqueous solubility (≥50 mg/mL in PBS) and crystalline stability, facilitating its handling in downstream bioconjugation and formulation workflows. Researchers increasingly exploit these properties to develop targeted prodrugs, where the carboxylic acid moiety enables ester-based linkage to therapeutic payloads, while the tertiary amine serves as a pH-dependent solubilizing group or a enzyme-cleavable site [4].
The strategic placement of aminoalkyl and alkoxy groups on benzoic acid scaffolds has generated clinically impactful analogues, highlighting the structural significance of 3-dimethylaminomethyl-4-ethoxy-benzoic acid hydrochloride:
Table 2: Bioactive Analogues Illustrating Structure-Activity Relationships
Structural Analogue | Key Modifications | Therapeutic Significance |
---|---|---|
3-(2-(Dimethylamino)ethoxy)benzoic acid HCl | Ether-linked dimethylaminoethyl chain | Precursor to CNS-active compounds targeting neurotransmitter systems [2] |
4-(2-Piperidinoethoxy)benzoic acid HCl | Piperidine ring with ethoxy spacer | Estrogen receptor modulator scaffold in oncology (e.g., raloxifene analogues) [6] |
4-Ethoxybenzoic acid | Unsubstituted 4-ethoxybenzoic acid | Metabolic intermediate in xenobiotic detoxification pathways [7] |
EBNA1 Inhibitors (e.g., 2-aryl-3-phenylethynyl benzoic acids) | Extended aromatic systems with ethynyl linkers | First-in-class inhibitors of Epstein-Barr virus nuclear antigen-1 [3] |
Historically, the 4-ethoxybenzoic acid core [7] demonstrated limited bioavailability due to high crystallinity. Introduction of the flexible dimethylaminomethyl side chain (as in our subject compound) marked a breakthrough by disrupting crystal packing while maintaining planarity of the bioactive benzoic acid moiety. The hydrochloride salt further improved dissolution kinetics – a critical advancement validated in analogues like 3-(2-(dimethylamino)ethoxy)benzoic acid hydrochloride, where salt formation increased oral bioavailability by 3.7-fold compared to free acids [2]. Parallel developments in substituted benzoic acids targeting viral proteins [3] established that ortho-aminoalkoxy substitution patterns enhance target binding through a "molecular anchor" effect, where the protonated amine forms salt bridges with conserved aspartate residues in pathogenic proteins.
This compound’s structural features align with pharmacophores targeting two emerging therapeutic areas:
Table 3: Biological Targets for Structural Analogues
Therapeutic Area | Molecular Target | Observed Activity in Analogues |
---|---|---|
Viral Oncology | EBNA1 DNA-binding domain | Disruption of viral episome maintenance in EBV-associated lymphomas [3] |
Autoimmune Disorders | Viral lytic cycle activation | Induction of EBV lytic phase in tumor cells (synergy with antivirals) [3] |
Hormone-Dependent Cancers | Estrogen receptor alpha | Allosteric modulation via co-regulator binding site (IC₅₀: ~300 nM in analogues) [6] |
The hydrochloride salt form enables cold-chain storage stability (-20°C; >24 months) critical for international distribution of research samples, though biological activity remains contingent upon reversible protonation of the tertiary amine at physiological pH [4]. Current investigations focus on covalent derivatives where the carboxylic acid is conjugated to PROTAC® degraders targeting oncoproteins, leveraging the compound’s synthetic versatility to address emerging challenges in targeted cancer therapy.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: